Methyl chroman-2-carboxylate
Overview
Description
Methyl chroman-2-carboxylate is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is a liquid at room temperature and is stored in a dry environment at temperatures between 2-8°C . The compound is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of functionalized chroman-2-ones and chromanes, which includes Methyl chroman-2-carboxylate, can be achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This method is highly enantio- and diastereoselective, and the products can be obtained in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99: 1 dr) and enantioselectivities (up to 99% ee) .
Molecular Structure Analysis
The molecular structure of Methyl chroman-2-carboxylate is influenced by factors such as metal ion radii and chain unsaturation . The structure and phase properties of carboxylates, including Methyl chroman-2-carboxylate, have been the subject of several investigations .
Chemical Reactions Analysis
Methyl chroman-2-carboxylate can undergo a series of chemical reactions. For instance, it can participate in a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation . This reaction is part of the process used in the synthesis of functionalized chroman-2-ones and chromanes .
Physical And Chemical Properties Analysis
Methyl chroman-2-carboxylate is a liquid at room temperature . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . It is stored in a dry environment at temperatures between 2-8°C .
Scientific Research Applications
Stereoselective Synthesis of Chromane Derivatives
Methyl chroman-2-carboxylate: is utilized in the stereoselective synthesis of chromane derivatives. This process involves a domino reaction catalyzed by organocatalysts, which are crucial for producing functionalized chroman-2-ones and chromanes with high enantio- and diastereoselectivities . These compounds are significant due to their presence in many natural products and synthetic molecules that exhibit unique biological and pharmacological activities.
Anti-Breast Cancer Applications
Chroman derivatives, including those derived from Methyl chroman-2-carboxylate , have been studied for their potential anti-breast cancer activities. Research indicates that some chroman compounds exert remarkable inhibitory effects on the growth of human breast cancer cell lines, such as MCF-7 . This suggests a promising avenue for the development of new chemotherapeutic agents.
Antiepileptic Activities
In addition to anti-cancer properties, Methyl chroman-2-carboxylate derivatives have been explored for antiepileptic activities. Some compounds have shown advanced antiepileptic activity compared to reference drugs, without exhibiting neurotoxicity as determined by the rotarod test . This highlights the potential for developing safer and more effective antiepileptic medications.
Aldose Reductase Inhibition
Aldose reductase is an enzyme involved in diabetic complications, and its inhibition is a targeted approach to prevent such complications. Chroman derivatives synthesized from Methyl chroman-2-carboxylate have shown inhibitive activities against aldose reductase .
Protein Kinase Inhibition
Protein kinases play a pivotal role in cell signaling, and their dysregulation is linked to various diseases, including cancer. Chroman derivatives, including those derived from Methyl chroman-2-carboxylate , have been reported to inhibit protein kinases, making them valuable in the study of therapeutic interventions for diseases caused by kinase dysregulation .
Safety and Hazards
Methyl chroman-2-carboxylate is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl chroman-2-carboxylate is a pivotal chiral building block in the pharmaceutical industry . It is used in the synthesis of a variety of bioactive compounds . .
Mode of Action
The mode of action of Methyl chroman-2-carboxylate involves its use as a substrate in enzymatic reactions. For instance, in an aqueous–toluene biphasic system, it is used as a substrate for two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms of these reactions have been revealed by molecular simulations .
Biochemical Pathways
Methyl chroman-2-carboxylate is involved in the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . This reaction is followed by a PCC oxidation and dehydroxylation, leading to the synthesis of functionalized chroman-2-ones and chromanes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its use in enzymatic reactions .
Result of Action
The result of the action of Methyl chroman-2-carboxylate is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are important chiral building blocks in the pharmaceutical industry .
Action Environment
The action of Methyl chroman-2-carboxylate is influenced by the environment in which it is used. For instance, in an aqueous–toluene biphasic system, it acts as a substrate for enzymatic reactions . The stability and efficacy of these reactions are likely influenced by factors such as temperature, pH, and the presence of other compounds in the system.
properties
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFQFDVPGZONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564554 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl chroman-2-carboxylate | |
CAS RN |
113771-58-7 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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